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molecular formula C11H22O2Si B3046527 Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 125549-11-3

Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B3046527
M. Wt: 214.38 g/mol
InChI Key: CNZBOSOGGZNLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06388128B1

Procedure details

Lithium wire (1% Na) (68 mg, 9.7 mg-atom) was added in 0.3-cm pieces to a stirred, cooled (0° C. internal) solution of 4,4′-di-t-butylbiphenyl (2.66 g, 10.0 mmol) and 5 mg of 2,2′-bipyridyl in 20 mL of dry tetrahydrofuran (THF) under argon. The mixture was titrated to a red endpoint with n-BuLi (2.5 M in hexane, 0.12 mL) and stirred for 15 hours to form a deep blue-green solution of lithium 4,4′-di-t-butylbiphenyl. The solution was cooled to −45° C. (internal), and a solution of (R)-1-(3-chloro-1-cyclohexyl)propyl(1-ethoxyethyl)ether (1.12 g, 4.5 mmol) in 9.0 mL of dry hexane was added dropwise. After 5 minutes, a solution of 0.25 M lithium (2-thienyl)cyanocuprate in THF (20 mL) was added dropwise. After 10 minutes, a solution of (R)-2-((diethylamino)methyl)-4-(t-butyldimethylsiloxy)-2-cyclopentenone (1.12 g, 3.77 mmol) in 20 mL of dry THF was added dropwise. The solution was allowed to warm to −20° C. and was quenched into a rapidly stirred mixture of diethyl ether and saturated aqueous NH4Cl. After four hours, the layers were separated and the aqueous solution was extracted with ethyl acetate. The combined organic solutions were dried (MgSO4), filtered and concentrated and the crude product was purified by chromatography on silica to give 0.95 g (57.5%) of (3R,4R)-2-methylene-3-[(3′R)-3′-(1-ethoxy)ethoxy)-3′-cyclohexyl-1′-propyl]-4-(t-butyldimethylsiloxy)cyclopentan-1-one. NMR (CDCl3) δ0.06 (s, 3H), 0.08 (s, 3H), 0.87 (s, 9H), 0.8-1.9 (m, 15H), 1.17 and 1.20 (2 overlapping t, J=7, 3H), 1.29 and 1.30 (2 overlapping d, J=5.3, 3H), 2.30 (A of ABX, Jab=18.0, Jax=4.6, 1H), 2.62 (B of ABX, Jab=17.8, Jbx=5.8, 1H), 2.65 (br s, 1H), 3.30 (br q, J=4, 1H), 3.55 (m, J=6, 2H), 4.12 (pent, J=5.2, 1H), 4.68 (2 overlapping q, J=5.2, 1H), 5.29, 5.32 (both s, 2:3 ratio, total 1H), 6.08 (s, 1H).
Name
(R)-1-(3-chloro-1-cyclohexyl)propyl(1-ethoxyethyl)ether
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithium (2-thienyl)cyanocuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1CCCC([C@@H](CC(OC(OCC)C[C@H](C2CCCC(Cl)C2)CC)OCC)CC)C1.C(N(C[C:38]1[C:39](=[O:51])[CH2:40][C@@H:41]([O:43][Si:44]([C:47]([CH3:50])([CH3:49])[CH3:48])([CH3:46])[CH3:45])[CH:42]=1)CC)C>CCCCCC.O1CCCC1>[O:43]([CH:41]1[CH2:40][C:39](=[O:51])[CH2:38][CH2:42]1)[Si:44]([C:47]([CH3:50])([CH3:49])[CH3:48])([CH3:46])[CH3:45]

Inputs

Step One
Name
(R)-1-(3-chloro-1-cyclohexyl)propyl(1-ethoxyethyl)ether
Quantity
1.12 g
Type
reactant
Smiles
ClC1CC(CCC1)[C@H](CC)CC(OCC)OC(C[C@@H](CC)C1CC(CCC1)Cl)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
lithium (2-thienyl)cyanocuprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)N(CC)CC=1C(C[C@H](C1)O[Si](C)(C)C(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
CUSTOM
Type
CUSTOM
Details
was quenched into a rapidly stirred mixture of diethyl ether and saturated aqueous NH4Cl
WAIT
Type
WAIT
Details
After four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1CCC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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